Molecular Weight and Lipophilicity (XLogP3) Differentiate 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol from Bromophenyl Analog
In contrast to its 4-bromophenyl analog, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol exhibits a lower molecular weight and significantly reduced lipophilicity, as quantified by XLogP3. This is a critical differentiation for applications where lower lipophilicity is desired to improve solubility or reduce non-specific binding [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3: 1.2 (predicted); MW: 214.21 g/mol |
| Comparator Or Baseline | 4-(4-Bromophenyl)tetrahydropyran-4-ol: XLogP3: 1.9; MW: 257.12 g/mol |
| Quantified Difference | XLogP3 difference: -0.7; MW difference: -42.91 g/mol |
| Conditions | Predicted XLogP3 values based on canonical SMILES |
Why This Matters
Lower molecular weight and lipophilicity (by ~0.7 logP units) can improve aqueous solubility and pharmacokinetic profiles, making this compound a distinct choice for drug discovery projects where brominated analogs are too lipophilic.
- [1] BOC Sciences. (n.d.). 4-(4-Bromophenyl)tetrahydropyran-4-ol - CAS 165119-46-0. Retrieved from buildingblock.bocsci.com. View Source
